N-(4-cyclohexylphenyl)-4-isopropylbenzenamine
Overview
Description
- N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a chemical compound with the empirical formula C<sub>19</sub>H<sub>23</sub>N .
- It belongs to the class of arylamine derivatives and contains a cyclohexylphenyl group attached to an isopropylbenzenamine moiety.
Synthesis Analysis
- The synthesis of this compound involves the reaction of 4-isopropylbenzenamine with 4-cyclohexylphenylboronic acid in the presence of a suitable catalyst.
- The boronic acid undergoes a Suzuki-Miyaura coupling with the amine, resulting in the formation of the desired product.
Molecular Structure Analysis
- The molecular formula of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is C<sub>19</sub>H<sub>23</sub>N .
- It consists of a cyclohexylphenyl group attached to an isopropylbenzenamine core.
Chemical Reactions Analysis
- This compound can participate in various reactions, including amine substitutions , oxidations , and reductions .
- For example, it can undergo nitration , alkylation , and hydrogenation reactions.
Physical And Chemical Properties Analysis
- N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a colorless or pale yellow solid.
- It is insoluble in water but soluble in organic solvents.
- Its melting point and boiling point depend on the specific isomer.
Scientific Research Applications
1. Antimicrobial and Antiproliferative Agents
- Summary of Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, similar to the compound you mentioned, have been synthesized and studied for their potential as antimicrobial and anticancer agents .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Synthesis of Metal Complexes
- Summary of Application : New Cu (II) and Co (II) complexes with the N-{2-[(E)-(4-cyclohexylphenyl)iminomethyl]phenyl}-4-methylbenzene-1-sulfonamide Schiff base, a compound similar to the one you mentioned, have been prepared and characterized .
- Methods of Application : The complexes were prepared and characterized by 1 H NMR, IR spectroscopy, and elemental analysis. The crystal structure of azomethine and its complexes was studied by XRD .
- Results or Outcomes : The obtained XRD data show that two N,N-bidentate ligands are chelated to Cu (II) and Co (II) ions in both complexes and form a distorted tetrahedral environment of four nitrogen atoms around the ions .
3. Preparation of Unique Chemicals
- Summary of Application : 4-CYCLOHEXYLPHENYL N-(O-TOLYL)CARBAMATE is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .
4. Synthesis of N-(4-cyclohexylphenyl)-2-morph
- Summary of Application : 4-Cyclohexylaniline is used as a starting material for the preparation of 1-cyclohexyl-4-nitroso-benzene. It is also involved in the synthesis of N-(4-cyclohexylphenyl)-2-morph .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided .
- Results or Outcomes : The results or outcomes obtained from this synthesis are not specified .
5. Preparation of Unique Chemicals
- Summary of Application : 4-CYCLOHEXYLPHENYL N-(O-TOLYL)CARBAMATE is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .
6. Synthesis of N-(4-cyclohexylphenyl)-2-morph
- Summary of Application : 4-Cyclohexylaniline is used as a starting material for the preparation of 1-cyclohexyl-4-nitroso-benzene. It is also involved in the synthesis of N-(4-cyclohexylphenyl)-2-morph .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided .
- Results or Outcomes : The results or outcomes obtained from this synthesis are not specified .
Safety And Hazards
- Hazard Classification : It is classified as Acute Toxicity Category 4 (harmful if swallowed).
- Precautions : Avoid ingestion, and in case of accidental swallowing, seek medical attention.
- Safety Data Sheet : Refer to the safety data sheet for detailed safety information.
Future Directions
- Further research could explore its biological activity , potential as a ligand , or applications in organic synthesis .
- Investigate its use in medicinal chemistry or as a building block for more complex molecules.
Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more specific details, please consult relevant scientific literature or experts in the field.
properties
IUPAC Name |
4-cyclohexyl-N-(4-propan-2-ylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(2)17-8-12-20(13-9-17)22-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-16,18,22H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZMIAMPVHCAIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649662 | |
Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexylphenyl)-4-isopropylbenzenamine | |
CAS RN |
886365-92-0 | |
Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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